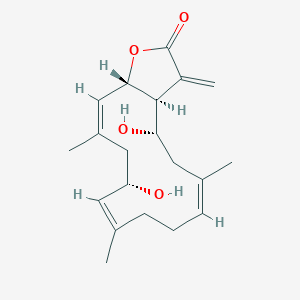

Kericembrenolide E

Description

Kericembrenolide E is a cembrenolide-type diterpenoid, a class of natural compounds characterized by a 14-membered macrocyclic skeleton with lactone functional groups. Cembrenolides are often distinguished by variations in oxidation states, stereochemistry, and substituent groups, which influence their biological activities and physicochemical properties .

Propriétés

IUPAC Name |

(3aS,4S,6Z,10Z,12S,14Z,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-12-6-5-7-13(2)10-17(22)19-15(4)20(23)24-18(19)11-14(3)9-16(21)8-12/h7-8,11,16-19,21-22H,4-6,9-10H2,1-3H3/b12-8-,13-7-,14-11-/t16-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAPMISEUVNCQQ-WOPUYNPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CC(=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/[C@H](C/C(=C\[C@H]2[C@H]([C@H](C/C(=C\CC1)/C)O)C(=C)C(=O)O2)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104992-90-7 | |

| Record name | Kericembrenolide E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104992907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Kericembrenolide E involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization and functional group modifications to achieve the desired structure. Common reagents used in the synthesis include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of Kericembrenolide E is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

Analyse Des Réactions Chimiques

Types of Reactions

Kericembrenolide E undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Kericembrenolide E, each with distinct chemical and biological properties.

Applications De Recherche Scientifique

Kericembrenolide E has garnered significant interest in scientific research due to its diverse biological activities. Some of its applications include:

Chemistry: Used as a model compound for studying cembrenolide synthesis and reactivity.

Biology: Investigated for its cytotoxic properties against cancer cell lines, making it a potential candidate for anticancer drug development.

Medicine: Explored for its anti-inflammatory and antimicrobial activities, which could lead to the development of new therapeutic agents.

Mécanisme D'action

The mechanism of action of Kericembrenolide E involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells. The compound’s ability to inhibit key enzymes and proteins involved in inflammation and microbial growth also contributes to its biological activities .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The kericembrenolide family shares a core macrocyclic structure but differs in functional group modifications. Below is a comparative analysis of Kericembrenolide A (the closest referenced analogue) and related cembrenolides or diterpenoids:

Table 1: Structural and Functional Comparison of Selected Cembrenolides

Key Observations:

Structural Complexity: Kericembrenolide A features an epoxide group and hydroxyl substitutions, which are critical for its antifungal activity . In contrast, Keramamide B (a peptide-polyketide hybrid) relies on disulfide bonds for structural stability and antimicrobial action . The absence of sulfur-containing groups in kericembrenolides differentiates them from Keramamide-type compounds, which are rich in disulfide linkages .

Biological Activity: Kericembrenolide A demonstrates cytotoxicity against cancer cell lines (e.g., IC₅₀ values < 10 µM in HeLa cells), while Keronopsin A shows anti-inflammatory effects via COX-2 inhibition . The lactone ring in cembrenolides enhances membrane permeability, a trait less pronounced in non-macrocyclic analogues like Keronopsins .

Synthetic Accessibility: Cembrenolides are challenging to synthesize due to their macrocyclic architecture and stereochemical complexity. Semi-synthetic derivatives of Kericembrenolide A have been explored to improve solubility without compromising bioactivity .

Q & A

Q. What methodological approaches are recommended for isolating Kericembrenolide E from natural sources, and how can purity be validated?

Answer: Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC or column chromatography) optimized for polar sesquiterpene lactones. Purity validation requires spectroscopic methods (e.g., NMR, LC-MS) and comparison with published spectral libraries. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions .

Q. Which spectroscopic techniques are essential for structural elucidation of Kericembrenolide E, and how are spectral ambiguities resolved?

Answer: High-resolution NMR (¹H, ¹³C, 2D-COSY/HMBC) and mass spectrometry (HRMS) are critical. X-ray crystallography may resolve stereochemical ambiguities. Cross-referencing with databases (e.g., SciFinder) and computational modeling (DFT calculations) can validate assignments. Document spectral acquisition parameters to ensure reproducibility .

Q. What preliminary bioactivity assays are appropriate for evaluating Kericembrenolide E’s pharmacological potential?

Answer: Use in vitro assays (e.g., cytotoxicity, enzyme inhibition) with standardized cell lines (e.g., HeLa, MCF-7) and positive/negative controls. Dose-response curves and IC₅₀ calculations should follow OECD guidelines. Include solvent controls to rule out interference from extraction residues .

Advanced Research Questions

Q. How can contradictory bioactivity data for Kericembrenolide E across studies be systematically analyzed?

Answer: Conduct a systematic review with PRISMA guidelines to assess methodological heterogeneity (e.g., cell lines, assay protocols). Meta-analyses can quantify effect sizes using random-effects models. Sensitivity analyses should address confounding variables like solvent purity or incubation time .

Q. What synthetic strategies optimize Kericembrenolide E’s stereoselective synthesis while minimizing racemization?

Answer: Retrosynthetic analysis targeting key lactone and terpene moieties, employing chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution. Monitor stereochemistry via chiral HPLC and circular dichroism. Document reaction conditions (e.g., temperature, solvent polarity) to ensure reproducibility .

Q. How do computational models predict Kericembrenolide E’s molecular targets and mechanism of action?

Answer: Molecular docking (AutoDock Vina) against protein databases (PDB) identifies potential binding sites. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. Validate predictions with in vitro binding assays (SPR, ITC) .

Q. What advanced statistical methods validate structure-activity relationships (SAR) for Kericembrenonlide E analogs?

Answer: Multivariate analyses (PCA, PLS) or QSAR models quantify contributions of substituents to bioactivity. Use cross-validation (k-fold) to avoid overfitting. Transparent reporting of R² and RMSE values is critical .

Q. How should longitudinal studies be designed to evaluate Kericembrenolide E’s chronic pharmacological effects?

Answer: Use randomized controlled trials (RCTs) with staggered dosing cohorts. Include repeated-measures ANOVA to track time-dependent effects. Address attrition bias via intention-to-treat analysis. Pre-register protocols (e.g., ClinicalTrials.gov ) to ensure transparency .

Methodological Frameworks

- Experimental Design : Apply the PICO framework (Population: cell/animal models; Intervention: dosage; Comparison: controls; Outcome: IC₅₀/EC₅₀) to standardize assays .

- Research Evaluation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Data Reporting : Follow COSMOS-E guidelines for meta-analyses, including risk-of-bias assessments (ROBINS-I) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.